molecular formula C26H22N4O2S B2434149 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide CAS No. 1189873-97-9

2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide

Cat. No.: B2434149
CAS No.: 1189873-97-9
M. Wt: 454.55
InChI Key: JPIAXEIRIAZYIW-UHFFFAOYSA-N
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Description

The compound “2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide” belongs to the class of quinazolinones . Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, which includes the compound , can be achieved via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a heterocyclic imidazole ring .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .

Scientific Research Applications

Synthesis and Antitumor Evaluation

Several quinazolin-4(3H)-one derivatives, including 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide, have been synthesized and evaluated for their anticancer activity. Compounds similar to the queried chemical structure have shown promising results against various cancer cell lines. For instance, a series of quinazoline derivatives were found to possess significant antitumor efficacy against different tumor subpanels, including renal and lung cancer cell lines (Mohamed et al., 2016).

Synthesis of Novel H1-Antihistaminic Agents

Research also indicates the potential of these compounds in the development of new H1-antihistaminic agents. A study demonstrated the synthesis of novel quinazolin-4(3H)-ones which showed significant protection against histamine-induced bronchospasm in guinea pigs. These findings suggest the potential of these compounds in treating allergic reactions (Alagarsamy & Parthiban, 2013).

Antimicrobial and Antibacterial Activity

Synthesis and Biological Activities

Quinazolinone derivatives, similar to this compound, have been synthesized and tested for their biological activities. Some of these compounds have demonstrated promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Sanghani et al., 2009).

Mechanism of Action

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, blocking the activities of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . By inhibiting HDAC, it induces multiple epigenetic modifications affecting signaling networks .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway, a critical pathway in cancer cell growth and survival . It also impacts the epigenetic regulation of gene expression by inhibiting HDAC, leading to changes in the cell phenotype and gene expression .

Pharmacokinetics

Similar compounds have been reported to have high plasma free fractions, large volume of distribution, high clearance, and intermediate half-life . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The compound’s dual inhibitory action against PI3K and HDAC leads to potent antiproliferative activities against certain cancer cells . By disrupting the PI3K/AKT signaling pathway and inducing epigenetic modifications, it can inhibit cell proliferation and induce cell death .

Future Directions

The compound and its derivatives could be further explored for their potential biological activities, given the wide range of activities exhibited by quinazolinones . Additionally, the synthesis method could be optimized for better yield and efficiency .

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c1-16-10-6-8-14-20(16)27-24(31)17(2)33-26-28-21-15-9-7-13-19(21)23-29-22(25(32)30(23)26)18-11-4-3-5-12-18/h3-15,17,22H,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIAXEIRIAZYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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